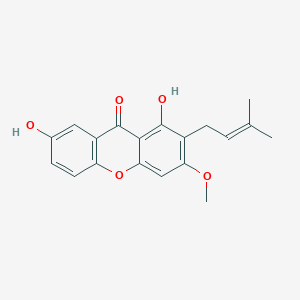

1,7-Dihydroxy-3-methoxy-2-prenylxanthone

概要

説明

1,7-Dihydroxy-3-methoxy-2-prenylxanthone is a xanthone derivative with the molecular formula C19H18O5. This compound is known for its diverse biological activities and is often isolated from natural sources such as the fruits of Garcinia mangostana. It has garnered significant interest in scientific research due to its potential therapeutic properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone typically involves the prenylation of a xanthone core. One common method includes the use of 1,7-dihydroxyxanthone as a starting material, which undergoes methylation and subsequent prenylation. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity, possibly involving continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

1,7-Dihydroxy-3-methoxy-2-prenylxanthone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into hydroquinones.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthone core.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.

科学的研究の応用

Biological Activities

Research indicates that 1,7-dihydroxy-3-methoxy-2-prenylxanthone exhibits several significant biological activities:

- Antioxidant Properties : The compound has been shown to inhibit the production of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage .

- Anti-inflammatory Effects : It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Pharmacological Studies

The compound is being investigated for its potential use in pharmacology, particularly in developing treatments for:

- Cancer : Research has shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study indicated that xanthone derivatives from mangosteen exhibit cytotoxic effects against breast and colon cancer cells through apoptosis induction .

- COVID-19 Treatment : Recent computational studies suggest that xanthone derivatives may interact with key proteins involved in the SARS-CoV-2 virus lifecycle, potentially serving as inhibitors of viral entry and replication .

Natural Product Chemistry

As a natural product derived from mangosteen, this compound is studied for its extraction methods and the optimization of yield from plant sources. The focus is on sustainable harvesting techniques and enhancing the bioavailability of the compound .

Nutraceutical Applications

Due to its health benefits, there is growing interest in incorporating this compound into dietary supplements. Its antioxidant properties make it a valuable ingredient in products aimed at promoting overall health and wellness .

Case Studies

作用機序

The mechanism by which 1,7-Dihydroxy-3-methoxy-2-prenylxanthone exerts its effects involves several molecular targets and pathways:

Apoptosis Induction: It mediates apoptosis through mitochondrial oxidative stress and inactivation of the Akt signaling pathway in cancer cells.

Endoplasmic Reticulum Stress: It induces endoplasmic reticulum stress via the aurora a pathway, leading to cell death in colorectal cancer cells.

Reactive Oxygen Species Generation: It promotes the generation of reactive oxygen species, contributing to its anticancer activity.

類似化合物との比較

1,7-Dihydroxy-3-methoxy-2-prenylxanthone can be compared with other xanthone derivatives such as:

- 1,3,7-Trihydroxy-2-prenylxanthone

- 1,6-Dihydroxy-3-methoxy-2-prenylxanthone

- 1,7-Dihydroxy-3,8-dimethoxy-2-prenylxanthone

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to induce apoptosis and generate reactive oxygen species makes it particularly valuable in cancer research.

生物活性

1,7-Dihydroxy-3-methoxy-2-prenylxanthone (DMPX) is a naturally occurring compound belonging to the xanthone family, primarily derived from the fruit of Garcinia mangostana (mangosteen). This compound has garnered significant interest due to its diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties. This article presents a comprehensive overview of the biological activities of DMPX, supported by research findings and data tables.

Chemical Structure and Properties

DMPX has the molecular formula and a molar mass of 326.34 g/mol. Its structure features two hydroxyl groups and a methoxy group, which are critical for its biological activity. The prenyl group enhances its lipophilicity and bioactivity compared to other xanthones.

Structural Features

| Feature | Description |

|---|---|

| Hydroxyl Groups | Two - enhances antioxidant activity |

| Methoxy Group | One - contributes to lipophilicity |

| Prenyl Group | Enhances overall biological activity |

Antioxidant Properties

DMPX exhibits potent antioxidant activity, which is crucial for mitigating oxidative stress-related damage in cells. Studies have demonstrated its ability to scavenge free radicals effectively, contributing to its protective effects against cellular damage.

Anticancer Activity

Research indicates that DMPX possesses significant anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including hepatocellular carcinoma (HCC) cells. For instance, in a study involving Huh7 cells, DMPX demonstrated a dose-dependent induction of apoptosis via the mitochondrial pathway .

Case Study: Anticancer Efficacy

- Cell Lines Tested : Huh7 (Hepatocellular Carcinoma), HepG2

- Method : MTT assay for cytotoxicity

- Results : DMPX showed an IC50 value less than 40 μM against both cell lines, indicating significant cytotoxicity.

Anti-inflammatory Effects

DMPX has also been investigated for its anti-inflammatory properties. It modulates various inflammatory pathways and reduces the expression of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

The biological activities of DMPX can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : DMPX inhibits the growth of cancer cells by inducing cell cycle arrest.

- Activation of Apoptotic Pathways : It activates apoptotic pathways through mitochondrial signaling.

- Modulation of Signaling Pathways : DMPX interacts with key signaling molecules involved in inflammation and cancer progression.

Interaction with Biological Systems

DMPX interacts with various biological targets, enhancing its therapeutic potential:

- TAp73 Activation : DMPX enhances TAp73 transcriptional activity, leading to increased apoptosis in p53-null tumor cells .

- Lipid Metabolism Regulation : It reduces fatty acid synthase mRNA expression, indicating potential lipid-lowering effects.

Comparative Analysis with Similar Compounds

To highlight the unique properties of DMPX, a comparison with structurally similar xanthones is presented below:

| Compound Name | Antioxidant Activity | Anticancer Activity | Unique Aspects |

|---|---|---|---|

| 1-Hydroxy-7-methoxyxanthone | Strong | Moderate | Exhibits strong antioxidant activity |

| 2-Hydroxyxanthone | Moderate | Weak | Lacks prenyl substitution |

| Mangostanol | High | Strong | Known for its anti-cancer properties |

| 6,7-Dimethoxy-1-hydroxyxanthone | Moderate | Weak | Contains two methoxy groups |

The unique arrangement of functional groups in DMPX enhances its biological activities compared to these similar compounds.

特性

IUPAC Name |

1,7-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-10(2)4-6-12-15(23-3)9-16-17(18(12)21)19(22)13-8-11(20)5-7-14(13)24-16/h4-5,7-9,20-21H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOMBLYQDHTFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333503 | |

| Record name | 1,7-Dihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,7-Dihydroxy-3-methoxy-2-prenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77741-58-3 | |

| Record name | 1,7-Dihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77741-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-Dihydroxy-3-methoxy-2-prenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 - 222 °C | |

| Record name | 1,7-Dihydroxy-3-methoxy-2-prenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。